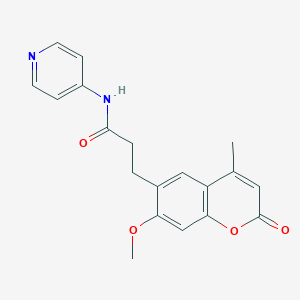

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

Description

This compound (CAS: 1010902-08-5) is a coumarin-pyridine hybrid with the molecular formula C₁₉H₁₈N₂O₄ and a molar mass of 338.36 g/mol . The structure consists of a 7-methoxy-4-methylcoumarin core linked via a propanamide chain to a pyridin-4-yl group.

Properties

IUPAC Name |

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-9-19(23)25-17-11-16(24-2)13(10-15(12)17)3-4-18(22)21-14-5-7-20-8-6-14/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUZGVUXMXJEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following compounds share the core coumarin-propanamide framework but differ in substituents on the pyridine ring or coumarin system, leading to distinct physicochemical and pharmacological properties:

Physicochemical and Pharmacological Implications

Chlorinated Pyridine Derivatives ()

- The addition of chlorine at the 2-position on pyridine increases molecular weight (~372 vs.

- The 3-chloro-pyridine isomer () may exhibit altered steric interactions compared to the 4-pyridyl parent compound, affecting receptor selectivity.

Methoxy-Substituted Pyridine ()

- The 6-methoxy group on pyridin-3-yl introduces an additional hydrogen-bond acceptor, improving aqueous solubility (predicted logP reduction) and interaction with polar residues in enzymes or receptors.

Aliphatic Chain Derivative ()

- Replacement of pyridine with a 6-methylheptan-2-yl group drastically increases lipophilicity (logP ~4.5 vs.

Crystallographic and Hydrogen-Bonding Analysis

- The coumarin carbonyl and pyridine nitrogen in the parent compound likely participate in intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in similar amide-containing structures ().

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the chromenone core (e.g., methoxy and methyl group introduction) followed by amide coupling with pyridin-4-amine. Key steps include:

- Chromenone activation : Use of acyl chlorides or coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Reaction optimization : Temperature control (0–5°C for sensitive intermediates), pH adjustments to stabilize reactive groups, and chromatographic purification (e.g., silica gel column) to isolate the product .

- Yield enhancement : Sub-stoichiometric catalysts (e.g., DMAP) or microwave-assisted synthesis to accelerate reaction kinetics .

Q. How can the molecular structure and purity of this compound be validated experimentally?

- Methodological Answer :

- Spectroscopic techniques :

- 1H/13C NMR : Assign peaks to confirm the chromenone (δ ~6.5–8.0 ppm for aromatic protons) and pyridine moieties (δ ~8.5–9.0 ppm for pyridinyl protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at ~321.43 g/mol) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.